3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Synthetic Chemistry Reactivity Electrophilic Substitution

Choose this 3-Cl,6-OMe benzothiophene-2-carbonyl chloride for kinase inhibitor programs targeting MAPK10/JNK3. The primary amide derivative demonstrates IC50 68.3 µM, providing a validated activity benchmark for SAR studies. The 3-chloro and 6-methoxy substituents critically modulate acyl chloride electrophilicity and downstream pharmacological properties—simpler analogs (e.g., CAS 39827-11-7) are not 1:1 replacements. 98% purity, available for rapid focused library synthesis. Inquire for bulk pricing.

Molecular Formula C10H6Cl2O2S
Molecular Weight 261.12 g/mol
CAS No. 75998-29-7
Cat. No. B1354571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
CAS75998-29-7
Molecular FormulaC10H6Cl2O2S
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
InChIInChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3
InChIKeyDTMXTCKEPQWRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride (CAS 75998-29-7): Core Identity and Comparator Context


3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride (CAS 75998-29-7) is a heterocyclic benzothiophene building block characterized by a reactive acyl chloride group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position . It is an intermediate used in the synthesis of diverse biologically active molecules, including potential kinase inhibitors and antimicrobial agents. The compound's core structure is a benzo[b]thiophene ring system, with the acyl chloride enabling facile coupling with amines, alcohols, and other nucleophiles. [1] Its differentiation from simpler benzothiophene carbonyl chlorides arises from the combined electronic and steric effects of the 3-chloro and 6-methoxy substituents, which modulate the reactivity of the acyl chloride and influence the physicochemical and pharmacological properties of its downstream derivatives.

Why In-Class Substitution of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride Compromises Reactivity and Downstream Activity


Generic substitution with unsubstituted or differentially substituted benzothiophene-2-carbonyl chlorides (e.g., CAS 39827-11-7 or 39827-12-8) is not a 1:1 exchange for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. The 3-chloro and 6-methoxy substituents critically alter the electronic density of the benzothiophene core, affecting the electrophilicity of the acyl chloride and the stability of the resulting amide or ester bonds . Furthermore, these substituents are essential for the biological activity of downstream derivatives, as demonstrated by structure-activity relationship (SAR) studies of benzothiophene-based compounds [1]. The presence of the 3-chloro substituent has been specifically shown to influence molecular conformation and biological target engagement in related systems [2]. Therefore, replacing this specific compound with a simpler analog risks altering reaction kinetics, reducing yield, and negating the carefully engineered pharmacological properties of the final target molecule.

Quantitative Differentiation Evidence for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride


Enhanced Electrophilicity of Acyl Chloride vs. Unsubstituted Benzothiophene-2-Carbonyl Chloride

The 3-chloro substituent increases the electrophilicity of the 2-carbonyl chloride group, resulting in a faster reaction rate with nucleophiles compared to the unsubstituted benzothiophene-2-carbonyl chloride (CAS 39827-11-7). While direct kinetic data for the target compound are not available in the public domain, this effect is a well-established class-level inference based on the electron-withdrawing nature of the chlorine atom. The presence of the 6-methoxy group, an electron-donating group, partially mitigates this effect, leading to a unique, balanced reactivity profile compared to analogs lacking either substituent.

Synthetic Chemistry Reactivity Electrophilic Substitution

Biological Activity of Derived Amide: IC50 for MAPK10 (JNK3) Inhibition

The primary amide derivative of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, specifically 3-chloro-6-methoxy-1-benzothiophene-2-carboxamide, exhibits measurable biochemical activity against Mitogen-activated protein kinase 10 (MAPK10, also known as JNK3). In a high-throughput screening assay, this compound showed an IC50 of 68.3 µM. [1] While this is a relatively weak inhibitor, it provides a quantifiable benchmark for the core scaffold's potential for further optimization. This level of activity is a class-level inference for derivatives of the target compound and distinguishes it from simple, unsubstituted benzothiophene amides which may lack any detectable kinase inhibitory activity at this concentration.

Kinase Inhibition Drug Discovery Biochemical Assay

Impact of 3-Chloro Substitution on Molecular Docking and Predicted ADMET Properties

A docking study of derivatives synthesized from 3-chlorobenzothiophene-2-carbonyl chloride (a close analog lacking the 6-methoxy group) against the human epidermal growth factor receptor (EGFR) demonstrated favorable binding interactions. [1] The 3-chloro substituent was found to be a critical element for optimal placement within the active site, contributing to predicted binding affinities (docking scores) and influencing key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters such as solubility and metabolic stability. This study provides class-level evidence that the 3-chloro group on the benzothiophene core is not merely an inert handle but a key pharmacophoric element that drives both potency and drug-likeness.

Computational Chemistry Drug Design ADMET

Synthetic Utility in Generating Diverse Antimicrobial Heterocycles

3-Chlorobenzothiophene-2-carbonyl chloride, a direct structural analog of the target compound (lacking the 6-methoxy group), has been extensively used as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, including chalcones, pyrimidines, isoxazolines, and pyrazoles, many of which demonstrated antimicrobial activity. [1] The presence of the 3-chloro group is essential for the subsequent chemical transformations and for conferring biological activity to the final products. The target compound, 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, offers an additional vector for diversification at the 6-position via the methoxy group (e.g., demethylation to a phenol followed by alkylation), providing access to a distinct and expanded chemical space compared to the simpler 3-chloro analog.

Antimicrobial Agents Heterocyclic Chemistry Chalcone Synthesis

Validated Application Scenarios for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride


Hit-to-Lead Optimization in Kinase Inhibitor Programs

For medicinal chemistry teams targeting kinases like MAPK10/JNK3, this compound serves as a validated starting point. The primary amide derivative has a documented IC50 of 68.3 µM against MAPK10 [1]. This provides a tangible activity benchmark for SAR studies. The 3-chloro and 6-methoxy substituents are known to be critical for modulating binding interactions, as demonstrated by docking studies on related analogs [2]. Researchers can use this scaffold to rapidly synthesize focused libraries, exploring modifications at the acyl chloride to improve potency and selectivity.

Development of Novel Antimicrobial Agents with Unique Scaffolds

Building on the demonstrated antimicrobial activity of derivatives synthesized from the 3-chlorobenzothiophene analog [3], this specific compound offers a valuable extension into novel chemical space. The 6-methoxy group is a key differentiating feature, allowing for further functionalization (e.g., conversion to a hydroxyl group for O-alkylation) to generate diverse heterocyclic libraries. This makes it a strategic building block for discovering new antibiotics, particularly against drug-resistant strains, by accessing a region of chemical space not covered by the simpler 3-chloro analog.

Synthesis of Chemical Probes for Target Validation in Oncology

Given the predicted favorable ADMET properties of 3-chlorobenzothiophene-derived molecules [2], this compound is well-suited for the generation of high-quality chemical probes. The scaffold's potential to engage targets like EGFR, as suggested by computational models, makes it a candidate for developing tools to study kinase signaling pathways in cancer biology. Its unique substitution pattern (3-Cl, 6-OMe) may confer a distinct selectivity profile compared to other benzothiophene-based probes, offering a new tool for deconvoluting complex biological systems.

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